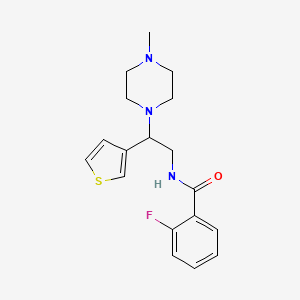

2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c1-21-7-9-22(10-8-21)17(14-6-11-24-13-14)12-20-18(23)15-4-2-3-5-16(15)19/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRKSAMCZWNWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluorine, piperazine, and thiophene, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 347.5 g/mol. The presence of fluorine and the piperazine moiety are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂FN₃OS |

| Molecular Weight | 347.5 g/mol |

| CAS Number | 946271-56-3 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. The thiophene moiety is often associated with enhanced biological activity, suggesting potential efficacy against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other piperazine derivatives known for their anti-inflammatory properties.

- Anticancer Potential : The structural characteristics of this compound suggest it may interact with specific enzymes or receptors involved in cancer cell signaling pathways, potentially inhibiting tumor growth.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Similar compounds have been shown to target kinases and G-protein coupled receptors (GPCRs), which are critical in various cellular processes including proliferation and apoptosis.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, affecting cell survival and growth.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally related to this compound:

- Antitumor Activity : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor effects. For instance, compounds targeting PLK4 showed significant inhibition of tumor growth in mouse models .

- Antimicrobial Studies : Research has indicated that derivatives containing thiophene groups possess broad-spectrum antimicrobial activity, suggesting that this compound may similarly exhibit these properties .

- Inflammation Modulation : Investigations into piperazine derivatives have revealed their ability to inhibit inflammatory mediators, supporting the hypothesis that this compound could also exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Research Findings

Q & A

Basic: What are the key considerations for synthesizing and purifying 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

Answer:

Synthesis typically involves multi-step reactions, starting with coupling the benzamide core (e.g., 2-fluorobenzoic acid derivatives) to a piperazine-thiophene-ethylamine backbone. Critical steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt for efficient conjugation .

- Piperazine substitution : Reaction with 4-methylpiperazine under controlled pH (7–9) to avoid side products .

- Purification : Sequential chromatography (normal phase for crude separation, reversed-phase HPLC for final purity >95%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., thiophene protons at δ 7.3–7.5 ppm, piperazine methyl at δ 2.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.18) .

- HPLC : Assesses purity (>98% for pharmacological studies) .

Advanced: How can researchers evaluate the compound’s biological activity and target specificity?

Answer:

- In vitro assays :

- Target validation : CRISPR knockout of suspected targets (e.g., GPCRs) to confirm mechanism .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Substituent modification :

- Data correlation : Use QSAR models to link logP values (e.g., ~2.5) with membrane permeability .

Advanced: How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Statistical validation : Apply ANOVA to compare replicates; use cheminformatics tools (e.g., Schrödinger’s Phase) to model ligand-receptor interactions .

- Reproducibility checks : Cross-validate in independent labs (e.g., EC50 discrepancies < 20% are acceptable) .

Advanced: What methodologies assess the compound’s metabolic stability and toxicity?

Answer:

- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH system) to measure half-life (e.g., t1/2 > 60 min indicates stability) .

- CYP inhibition screening : Test against CYP3A4/CYP2D6 isoforms (IC50 > 10 μM reduces drug-drug interaction risks) .

- Ames test : Evaluate mutagenicity using Salmonella strains (negative results support safety) .

Advanced: How is in vivo efficacy tested for this compound?

Answer:

- Pharmacokinetics (PK) : Administer intravenously/orally to rodents; measure plasma levels via LC-MS (target AUC > 500 ng·h/mL) .

- Disease models :

Advanced: What computational tools predict interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding to D3 receptors (docking scores < -9 kcal/mol indicate strong affinity) .

- MD simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å) .

Advanced: How can researchers optimize solubility for in vivo applications?

Answer:

- Co-solvent systems : Use PEG-400/water (e.g., 30% PEG improves solubility to >5 mg/mL) .

- Salt formation : Synthesize hydrochloride salt (enhances aqueous solubility by 10-fold) .

- Nanoparticle encapsulation : PLGA nanoparticles (size < 200 nm) for sustained release .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.